(R)-5-(Tert-butoxycarbonyl)-2,4,5,6-tetrahydropyrrolo[3,4-C]pyrazole-4-carboxylic acid
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Overview
Description
®-5-(Tert-butoxycarbonyl)-2,4,5,6-tetrahydropyrrolo[3,4-C]pyrazole-4-carboxylic acid is a complex organic compound with a unique structure that makes it valuable in various scientific fields. This compound is characterized by its tetrahydropyrrolo[3,4-C]pyrazole core, which is a fused bicyclic system, and a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom. The presence of the Boc group makes this compound particularly useful in peptide synthesis and other organic reactions where protection of the amine group is required.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-5-(Tert-butoxycarbonyl)-2,4,5,6-tetrahydropyrrolo[3,4-C]pyrazole-4-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Tetrahydropyrrolo[3,4-C]pyrazole Core: This step involves the cyclization of a suitable precursor, such as a hydrazine derivative, with a diketone or ketoester under acidic or basic conditions.
Introduction of the Boc Protecting Group: The Boc group is introduced by reacting the intermediate with di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
®-5-(Tert-butoxycarbonyl)-2,4,5,6-tetrahydropyrrolo[3,4-C]pyrazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can be employed to reduce specific functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed to replace specific atoms or groups within the molecule with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various nucleophiles or electrophiles depending on the desired substitution
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
®-5-(Tert-butoxycarbonyl)-2,4,5,6-tetrahydropyrrolo[3,4-C]pyrazole-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.
Biology: Employed in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-5-(Tert-butoxycarbonyl)-2,4,5,6-tetrahydropyrrolo[3,4-C]pyrazole-4-carboxylic acid depends on its specific application. In biochemical assays, it may act as a substrate or inhibitor of specific enzymes, interacting with the active site and affecting the enzyme’s activity. The molecular targets and pathways involved vary based on the specific biological system being studied.
Comparison with Similar Compounds
Similar Compounds
(S)-5-(Tert-butoxycarbonyl)-2,4,5,6-tetrahydropyrrolo[3,4-C]pyrazole-4-carboxylic acid: The enantiomer of the compound, differing in the spatial arrangement of atoms.
5-(Tert-butoxycarbonyl)-2,4,5,6-tetrahydropyrrolo[3,4-C]pyrazole-4-carboxylic acid: Lacks the specific ® configuration, which may affect its reactivity and interactions.
Uniqueness
The ® configuration of ®-5-(Tert-butoxycarbonyl)-2,4,5,6-tetrahydropyrrolo[3,4-C]pyrazole-4-carboxylic acid imparts unique stereochemical properties that can influence its reactivity, binding affinity, and overall biological activity. This makes it distinct from its enantiomers and other similar compounds.
Properties
Molecular Formula |
C11H15N3O4 |
---|---|
Molecular Weight |
253.25 g/mol |
IUPAC Name |
(4R)-5-[(2-methylpropan-2-yl)oxycarbonyl]-4,6-dihydro-1H-pyrrolo[3,4-c]pyrazole-4-carboxylic acid |
InChI |
InChI=1S/C11H15N3O4/c1-11(2,3)18-10(17)14-5-7-6(4-12-13-7)8(14)9(15)16/h4,8H,5H2,1-3H3,(H,12,13)(H,15,16)/t8-/m1/s1 |
InChI Key |
YPHGGCCRLAMYIS-MRVPVSSYSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC2=C([C@@H]1C(=O)O)C=NN2 |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2=C(C1C(=O)O)C=NN2 |
Origin of Product |
United States |
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